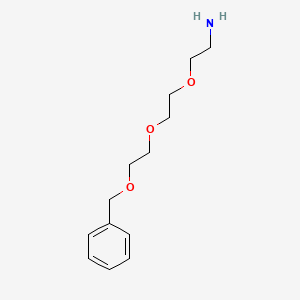

Benzyl-PEG3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZPJPHAPLBNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-75-4 | |

| Record name | 2-[2-[2-(Phenylmethoxy)ethoxy]ethoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Functional Core of Targeted Protein Degradation: A Technical Guide to Benzyl-PEG3-amine's Role in PROTAC-Mediated Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine is a bifunctional chemical linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic molecules. It does not possess an independent mechanism of action; instead, its significance lies in its structural contribution to the function of the PROTAC molecule it becomes a part of. This guide elucidates the mechanism of action of PROTACs incorporating this compound, detailing the distinct roles of its constituent benzyl, PEG3, and amine functionalities. We will explore the formation of the crucial ternary complex, the subsequent ubiquitination and degradation of target proteins, and the experimental protocols used to quantify these processes.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs).[1][2][3][4][5] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile building block for this linker.

The mechanism unfolds in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase). The linker, in this case, derived from this compound, plays a critical role in enabling the formation of a stable and productive ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin chain on the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides.

-

Recycling: The PROTAC molecule is released after inducing ubiquitination and can go on to recruit another POI and E3 ligase, acting in a catalytic manner.

The Critical Role of the this compound Linker

The structure of the linker is a key determinant of a PROTAC's efficacy. The this compound linker offers a combination of features that are advantageous in PROTAC design.

-

PEG3 (Polyethylene Glycol) Component: The three-unit polyethylene glycol chain is a flexible and hydrophilic spacer.

-

Flexibility: The flexibility of the PEG linker is crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex. It provides the necessary degrees of freedom for the two ligands to bind to their respective proteins optimally.

-

Solubility: PEG linkers are known to improve the aqueous solubility of PROTAC molecules. This is a significant advantage, as the large and often hydrophobic nature of PROTACs can lead to poor solubility and bioavailability.

-

Length: The length of the linker is a critical parameter that needs to be optimized for each specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while a linker that is too long may lead to an unstable or non-productive complex.

-

-

Benzyl Group: The benzyl group is a phenylmethyl moiety that adds a degree of rigidity and hydrophobicity to the linker.

-

Conformational Rigidity: While the PEG component provides flexibility, the benzyl group can introduce some conformational constraint. This can be beneficial in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation.

-

Non-covalent Interactions: The aromatic phenyl ring of the benzyl group can participate in non-covalent interactions, such as π-π stacking, with amino acid residues on the surface of the POI or E3 ligase. These interactions can contribute to the stability of the ternary complex.

-

Protecting Group in Synthesis: In the context of chemical synthesis, the benzyl group can also serve as a robust protecting group for the amine functionality, which can be removed under specific conditions to allow for the attachment of other molecular components.

-

-

Amine Group: The terminal amine group provides a reactive handle for conjugating the linker to either the POI ligand or the E3 ligase ligand, typically through the formation of an amide bond. This allows for the modular and efficient synthesis of a library of PROTACs with different linkers and ligands.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.

Caption: Mechanism of action of a PROTAC utilizing the Ubiquitin-Proteasome System.

Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.

Quantitative Data Presentation

The efficacy of a PROTAC is quantified by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. The tables below present hypothetical data for a series of PROTACs with varying linker lengths to illustrate how these parameters are typically reported.

Table 1: Degradation Efficacy of Hypothetical PROTACs Targeting Protein X

| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC-A | Benzyl-PEG2-amine | 12 | 150 | 75 |

| PROTAC-B | This compound | 15 | 50 | 95 |

| PROTAC-C | Benzyl-PEG4-amine | 18 | 100 | 90 |

| PROTAC-D | Benzyl-Alkyl-amine | 15 | 250 | 60 |

Table 2: Pharmacokinetic Properties of Hypothetical PROTACs

| PROTAC ID | Linker Composition | Aqueous Solubility (µg/mL) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC-A | Benzyl-PEG2-amine | 50 | 1.5 |

| PROTAC-B | This compound | 120 | 1.2 |

| PROTAC-C | Benzyl-PEG4-amine | 150 | 1.0 |

| PROTAC-D | Benzyl-Alkyl-amine | 10 | 2.5 |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for coupling a carboxylic acid-functionalized POI ligand to this compound, followed by coupling to an E3 ligase ligand.

Materials:

-

POI ligand with a carboxylic acid handle

-

This compound

-

E3 ligase ligand with a suitable reactive group (e.g., a haloalkane)

-

Coupling reagents (e.g., HATU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Solvents for purification (e.g., acetonitrile, water)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

Procedure:

-

Amide Coupling: a. Dissolve the POI ligand-COOH (1 eq.) in anhydrous DMF. b. Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.) to the solution and stir for 15 minutes at room temperature. c. Add this compound (1.1 eq.) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. f. Purify the intermediate product by preparative HPLC.

-

Alkylation: a. Dissolve the purified intermediate from step 1 in anhydrous DMF. b. Add the E3 ligase ligand (1.2 eq.) and a base such as potassium carbonate (2 eq.). c. Stir the reaction at 50-80°C for 12-24 hours, monitoring by LC-MS. d. Upon completion, purify the final PROTAC product by preparative HPLC. e. Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy.

Protocol 2: Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to assess the degradation of a target protein in a cellular context.

Materials:

-

Cancer cell line expressing the POI (e.g., HEK293)

-

Complete cell culture medium

-

Synthesized PROTAC

-

DMSO

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO). c. Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).

-

Cell Lysis and Protein Quantification: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize the protein concentrations of all samples. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour. f. Incubate the membrane with the primary antibody against the POI overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. h. Develop the blot using ECL substrate and capture the chemiluminescent signal. i. Strip the membrane and re-probe with the loading control antibody.

-

Data Analysis: a. Quantify the band intensities for the POI and the loading control using densitometry software. b. Normalize the POI band intensity to the loading control band intensity for each sample. c. Plot the normalized POI levels against the logarithm of the PROTAC concentration. d. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a key enabling tool in the development of PROTACs. Its mechanism of action is intrinsically linked to the function of the final PROTAC molecule, where it serves as a linker that is critical for the formation of a productive ternary complex. The combination of the flexible, solubilizing PEG chain and the conformationally influencing benzyl group provides a favorable scaffold for connecting the POI and E3 ligase ligands. A thorough understanding of the role of the linker and the application of robust experimental protocols for synthesis and evaluation are essential for the rational design of potent and effective protein-degrading therapeutics.

References

An In-depth Technical Guide to Benzyl-PEG3-amine: Chemical Properties, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl-PEG3-amine, a bifunctional linker increasingly utilized in the development of targeted therapeutics. The document details its chemical and physical properties, provides a detailed synthesis protocol, and outlines its application in the formation of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to selectively eliminate disease-causing proteins.

Core Chemical and Physical Properties

This compound is a versatile molecule featuring a hydrophobic benzyl group, a hydrophilic polyethylene glycol (PEG) chain, and a reactive primary amine. This amphiphilic nature enhances solubility and can improve the pharmacokinetic properties of the molecules it is incorporated into.[1] The terminal amine group allows for straightforward conjugation to various molecules, such as ligands for proteins of interest or E3 ubiquitin ligases.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine | [2][3] |

| Synonyms | Benzyl-PEG3-NH2, 2-(Benzyloxyethoxyethoxy)ethylamine | [2] |

| CAS Number | 86770-75-4 | |

| Chemical Formula | C13H21NO3 | |

| Molecular Weight | 239.31 g/mol | |

| Exact Mass | 239.1521 g/mol | |

| Appearance | Pale Yellow or Colorless Oily Matter | |

| Purity | ≥95% | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 348.7 ± 27.0 °C at 760 mmHg | |

| Storage Conditions | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C, kept dry and in the dark. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from triethylene glycol monobenzyl ether. The overall workflow involves the activation of the terminal hydroxyl group, followed by azidation and subsequent reduction to the primary amine.

Experimental Protocol:

Step 1: Tosylation of Triethylene Glycol Monobenzyl Ether

-

Dissolve triethylene glycol monobenzyl ether (1 equivalent) in an anhydrous organic solvent such as dichloromethane.

-

Add an organic base, for example, triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the organic phase sequentially with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-[2-(benzylethoxy)ethoxy]ethyl-4-methylbenzenesulfonate.

Step 2: Azidation of the Tosylated Intermediate

-

Dissolve the 2-[2-(benzylethoxy)ethoxy]ethyl-4-methylbenzenesulfonate (1 equivalent) and sodium azide (excess) in N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 40-60 °C and stir for 1-4 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azide intermediate.

Step 3: Reduction of the Azide to the Amine

-

Dissolve the azide intermediate in ethanol.

-

Add a catalytic amount of palladium on carbon (10-20% by weight of the azide intermediate).

-

Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a hydrogenation apparatus).

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Application in PROTAC Synthesis

This compound is a commonly used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of a target protein.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a two-step coupling process. The following is a generalized protocol assuming the use of a carboxylic acid-functionalized E3 ligase ligand and a suitable functional group on the target protein ligand for the final coupling.

Protocol: Synthesis of an E3 Ligase Ligand-Linker Conjugate

-

Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF.

-

Add a coupling agent, for example, HATU (1.2 equivalents) or EDC (1.5 equivalents) and an organic base like DIPEA (3.0 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.

The resulting conjugate can then be coupled to a ligand for the protein of interest through a suitable chemical reaction, depending on the functional groups present on the POI ligand, to yield the final PROTAC molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl-PEG3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG3-amine, systematically named 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine, is a bifunctional molecule featuring a benzyl-protected hydroxyl group, a hydrophilic three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. This unique combination of a stable protecting group, a flexible and water-soluble linker, and a reactive amine handle makes it a valuable building block in various biomedical and pharmaceutical research applications.[] Its primary utility lies in the field of drug delivery and development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for the PEGylation of small molecules and biologics to improve their pharmacokinetic profiles.[2][3][4]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated quantitative data, and key characterization data to aid researchers in its preparation and quality assessment.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available triethylene glycol. The overall synthetic workflow is depicted below.

Caption: Benzylation of one hydroxyl group of triethylene glycol.

Step 2: Synthesis of this compound from O-Benzyl-triethylene glycol

The second step involves the conversion of the remaining hydroxyl group to a primary amine. A common and effective method is a two-stage process: activation of the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source. An alternative route involves conversion to an azide intermediate followed by reduction.

Diagram 3: Amination of O-Benzyl-triethylene glycol

Caption: Two-stage conversion of the alcohol to an amine.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of O-Benzyl-triethylene glycol (Benzyl-PEG3-alcohol)

This protocol is adapted from a general method for the benzylation of glycols.

-

To a suspension of sodium hydride (NaH, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add triethylene glycol (1.0 equivalent) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add benzyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford O-Benzyl-triethylene glycol as a colorless oil.

Protocol 2: Synthesis of O-Benzyl-triethylene glycol tosylate

This protocol describes the activation of the terminal hydroxyl group. [5]

-

Dissolve O-Benzyl-triethylene glycol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound

This protocol outlines the conversion of the tosylate to the amine.

-

Dissolve the crude O-Benzyl-triethylene glycol tosylate (1.0 equivalent) in a solution of ammonia in methanol (e.g., 7 N) or a concentrated aqueous ammonia solution.

-

Transfer the solution to a sealed pressure vessel.

-

Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with water.

-

To remove unreacted starting material and byproducts, an acidic wash (e.g., 1 M HCl) can be used to protonate the amine, followed by extraction of organic impurities. The aqueous layer is then basified (e.g., with 1 M NaOH) and the product is extracted with DCM.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation

The following tables summarize the key quantitative data for this compound and its synthetic intermediates.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| O-Benzyl-triethylene glycol | 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethanol | C₁₃H₂₀O₄ | 240.29 | 55489-58-2 |

| O-Benzyl-triethylene glycol tosylate | 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C₂₀H₂₆O₆S | 394.48 | 84131-04-4 |

| This compound | 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethan-1-amine | C₁₃H₂₁NO₃ | 239.31 | 86770-75-4 |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | O-Benzylation | Triethylene glycol, Benzyl chloride, NaH | THF | 70-85 |

| 2a | Tosylation | O-Benzyl-triethylene glycol, TsCl, TEA | DCM | >95 |

| 2b | Amination | O-Benzyl-triethylene glycol tosylate, Ammonia | Methanol/Water | 60-80 |

Characterization Data

Accurate characterization is crucial to confirm the structure and purity of the synthesized compounds. Below are the expected NMR and mass spectrometry data.

O-Benzyl-triethylene glycol (Benzyl-PEG3-alcohol)

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, Ar-CH₂ -O), 3.75-3.60 (m, 12H, -O-CH₂ -CH₂ -O-), 2.75 (br s, 1H, -OH).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 138.0 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 73.2 (Ar-C H₂-O), 72.5 (-O-C H₂-), 70.7 (-O-C H₂-), 70.6 (-O-C H₂-), 70.3 (-O-C H₂-), 69.3 (-O-C H₂-), 61.7 (-C H₂-OH).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₂₀O₄Na [M+Na]⁺: 263.12, found 263.12.

O-Benzyl-triethylene glycol tosylate

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.79 (d, J = 8.3 Hz, 2H, Ar-H of Tosyl), 7.35-7.25 (m, 7H, Ar-H of Benzyl and Tosyl), 4.55 (s, 2H, Ar-CH₂ -O), 4.15 (t, J = 4.8 Hz, 2H, -CH₂ -OTs), 3.70-3.60 (m, 10H, -O-CH₂ -CH₂ -O-), 2.43 (s, 3H, Ar-CH₃ ).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 144.8, 137.9, 133.0, 129.8, 128.4, 127.9, 127.7, 127.6, 73.2, 70.8, 70.6, 70.5, 69.3, 68.7, 21.6.

-

Mass Spectrometry (ESI-MS): m/z calculated for C₂₀H₂₆O₆SNa [M+Na]⁺: 417.13, found 417.13.

This compound

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 4.58 (s, 2H, Ar-CH₂ -O), 3.68-3.60 (m, 8H, -O-CH₂ -CH₂ -O-), 3.52 (t, J = 5.2 Hz, 2H, -O-CH₂ -CH₂-NH₂), 2.85 (t, J = 5.2 Hz, 2H, -CH₂-CH₂ -NH₂), 1.45 (br s, 2H, -NH₂ ).

-

¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 138.4 (Ar-C), 128.3 (Ar-CH), 127.6 (Ar-CH), 127.5 (Ar-CH), 73.2 (Ar-C H₂-O), 73.1 (-O-C H₂-), 70.6 (-O-C H₂-), 70.5 (-O-C H₂-), 70.2 (-O-C H₂-), 69.7 (-O-C H₂-), 41.6 (-C H₂-NH₂).

-

Mass Spectrometry (ESI-MS): m/z calculated for C₁₃H₂₂NO₃ [M+H]⁺: 240.16, found 240.16.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound, a key building block in modern drug development and bioconjugation. By following the outlined experimental protocols and utilizing the provided characterization data, researchers can confidently synthesize and verify the quality of this important reagent. The versatility of the terminal amine allows for a wide range of subsequent chemical modifications, making this compound an essential tool for scientists in the pharmaceutical and biotechnology industries.

References

An In-depth Technical Guide to Benzyl-PEG3-amine: Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental applications, and functional context of Benzyl-PEG3-amine. It is designed to serve as a critical resource for professionals in drug development, chemical biology, and materials science who utilize PEG linkers in their research.

Core Physicochemical Properties

This compound is a versatile, bifunctional molecule widely used in bioconjugation, drug delivery, and most notably, as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][] Its structure features a terminal primary amine for conjugation, a three-unit polyethylene glycol (PEG) chain to enhance solubility and provide spacing, and a benzyl protecting group. The PEG linker increases the water solubility of conjugated molecules in aqueous media.

The quantitative physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 86770-75-4 | |

| Molecular Formula | C13H21NO3 | |

| Molecular Weight | 239.31 g/mol or 239.32 g/mol | |

| Exact Mass | 239.15214353 Da | |

| Purity | ≥95% or >98% | |

| Appearance | Pale Yellow or Colorless Oily Matter / Liquid | |

| IUPAC Name | 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine | |

| Synonyms | 2-(Benzyloxyethoxyethoxy)ethylamine, BnO-PEG2-CH2CH2NH2 | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 348.7 ± 27.0 °C at 760 mmHg | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | |

| Shelf Life | >2 years if stored properly | |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. |

Role in PROTAC Synthesis and Mechanism

This compound is a foundational building block for creating PROTACs. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component, for which this compound is a precursor, is critical for establishing the correct orientation and distance between the E3 ligase and the target protein to form a productive ternary complex.

The logical workflow of a PROTAC's mechanism of action is illustrated below.

Experimental Protocols and Methodologies

The primary amine group of this compound is a versatile functional handle for conjugation. It readily reacts with molecules containing carboxylic acids (in the presence of coupling agents like EDC), activated esters (e.g., NHS esters), or other carbonyl compounds to form stable amide bonds.

General Protocol for Bioconjugation with an NHS Ester

This protocol outlines a typical workflow for conjugating this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

-

Reagent Preparation:

-

Dissolve the NHS ester-activated molecule in an anhydrous, amine-free solvent (e.g., Dimethylformamide or Dimethyl sulfoxide).

-

Dissolve this compound in the same solvent. A slight molar excess (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the NHS ester.

-

Prepare a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to act as a proton scavenger.

-

-

Reaction:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the NHS ester solution.

-

Add the DIPEA to the reaction mixture (approximately 2-3 equivalents).

-

Slowly add the this compound solution to the mixture while stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours, or until completion. Reaction progress can be monitored by analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Purification and Characterization:

-

Upon completion, the crude product is typically purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired conjugate.

-

The identity and purity of the final product are confirmed using Mass Spectrometry (to verify molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm structure).

-

The general laboratory workflow for this process is visualized below.

Safety and Handling

This compound is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For research use only. This product is not intended for human or veterinary use. Users should consult the Safety Data Sheet (SDS) from their supplier for complete safety and handling information.

References

An In-depth Technical Guide to the Solubility of Benzyl-PEG3-amine

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG3-amine (CAS No. 86770-75-4), a bifunctional linker molecule widely used in pharmaceutical research, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document is intended for researchers, chemists, and drug development professionals. It includes a summary of expected solubility in various common laboratory solvents, a detailed experimental protocol for solubility determination, and a workflow diagram to guide laboratory procedures.

Introduction to this compound

This compound is a versatile chemical linker belonging to the polyethylene glycol (PEG) derivatives family.[4] Its structure features three key components:

-

A benzyl group (C₆H₅CH₂–) : A hydrophobic moiety that provides stability.[4]

-

A triethylene glycol (PEG3) chain (–(OCH₂CH₂)₃–) : A flexible, hydrophilic chain that enhances water solubility and imparts favorable pharmacokinetic properties to conjugated molecules.

-

A primary amine group (–NH₂) : A reactive handle that allows for straightforward conjugation to molecules containing carboxylic acids, activated esters, or other carbonyl groups.

This amphiphilic nature—possessing both hydrophobic and hydrophilic regions—makes its solubility profile a critical consideration for its application in synthesis, purification, and formulation. It is most prominently used as a linker in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| CAS Number | 86770-75-4 | |

| Molecular Formula | C₁₃H₂₁NO₃ | |

| Molecular Weight | 239.32 g/mol | |

| Appearance | Liquid | |

| IUPAC Name | 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine | |

| Synonyms | 2-(Benzyloxyethoxyethoxy)ethylamine |

Solubility Profile

Quantitative experimental solubility data for this compound is not widely published by major chemical suppliers. However, based on its amphiphilic structure and data from structurally related PEGylated amines, a general solubility profile can be predicted. The molecule contains a polar PEG-amine head and a non-polar benzyl tail.

Lower aliphatic amines are typically soluble in water due to their ability to form hydrogen bonds. However, this solubility decreases as the size of the hydrophobic alkyl/aryl part increases. As an amine, its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at lower pH due to the formation of the protonated ammonium salt. General safety data sheets for other PEG derivatives confirm their solubility in common organic solvents.

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents. Note: These are qualitative estimates and should be confirmed experimentally.

| Solvent | Solvent Class | Expected Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble (pH-dependent) | The hydrophilic PEG3-amine chain promotes aqueous solubility, but the hydrophobic benzyl group limits it. Solubility increases in acidic conditions. |

| Methanol, Ethanol | Polar Protic | Soluble | Alcohols can solvate both the polar PEG-amine and the non-polar benzyl portions of the molecule. |

| Dichloromethane (DCM) | Halogenated | Soluble | A common solvent for PEG derivatives and compounds with moderate polarity. |

| Chloroform | Halogenated | Soluble | Similar to DCM, expected to effectively dissolve the molecule. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A highly polar solvent capable of dissolving a wide range of organic molecules, including PEG derivatives. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful solvent for PEGylated compounds and a common choice for preparing stock solutions. |

| Acetonitrile | Polar Aprotic | Soluble | Often used in chromatography; should readily dissolve the compound. |

| Hexane, Heptane | Non-Polar | Insoluble to Sparingly Soluble | The polarity of the PEG3-amine chain is too high for significant solubility in non-polar alkanes. |

| Toluene | Aromatic | Soluble | The benzyl group's aromaticity provides favorable interactions with toluene. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The following protocol is adapted from the well-established shake-flask method, which is considered a reliable technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvent(s) of high purity (e.g., HPLC grade)

-

Analytical balance (4-decimal place)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or orbital incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a high-concentration stock solution of this compound in the chosen solvent.

-

Perform a serial dilution to create a series of at least five calibration standards of known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC) to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid/liquid solute so that a saturated solution is formed with undissolved solute remaining.

-

Record the exact mass of the added compound.

-

Pipette a precise volume of the selected solvent (e.g., 1.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution should appear saturated, with undissolved this compound visible.

-

-

Sample Clarification:

-

After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solute to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particles.

-

-

Analysis:

-

Dilute the filtered, saturated solution with the solvent as necessary to bring its concentration within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same analytical method (e.g., HPLC) used for the standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature (e.g., in mg/mL).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for determining the solubility of this compound via the shake-flask method.

References

Benzyl-PEG3-amine: A Technical Guide for Researchers in Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth overview of Benzyl-PEG3-amine, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, a representative synthetic protocol for its application, and the fundamental biological pathway it influences.

Core Compound Data

This compound is a monodisperse polyethylene glycol (PEG) linker containing a benzyl-protected terminal end and a reactive primary amine. This structure makes it an ideal component for the modular synthesis of PROTACs, where it serves as a flexible spacer connecting a target protein ligand to an E3 ubiquitin ligase ligand.

Below is a summary of the key quantitative data for this compound:

| Property | Value | Source(s) |

| CAS Number | 86770-75-4 | MedKoo Biosciences, Sigma-Aldrich, MedchemExpress.com, DC Chemicals, BOC Sciences |

| Molecular Weight | 239.32 g/mol | MedKoo Biosciences, BOC Sciences |

| Alternate Molecular Weight | 239.31 g/mol | Sigma-Aldrich, MedchemExpress.com, DC Chemicals |

| Chemical Formula | C13H21NO3 | MedKoo Biosciences, Sigma-Aldrich, MedchemExpress.com, BOC Sciences |

| Exact Mass | 239.1521 g/mol | MedKoo Biosciences, BOC Sciences |

The Role of this compound in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound functions as this critical linker.

The general mechanism of action for a PROTAC is as follows:

-

The PROTAC molecule enters the cell.

-

One end of the PROTAC binds to the target protein (POI).

-

The other end of the PROTAC binds to an E3 ubiquitin ligase, forming a ternary complex between the POI and the E3 ligase.

-

The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin molecules to the POI, tagging it for degradation.

-

The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

The PROTAC molecule is released and can catalytically induce the degradation of multiple POI molecules.

The following diagram illustrates this signaling pathway:

The Strategic Role of the Benzyl Group in Benzyl-PEG3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development and bioconjugation, the precise engineering of linker molecules is paramount to achieving desired therapeutic outcomes. Among the diverse array of chemical tools available, Benzyl-PEG3-amine has emerged as a versatile and valuable building block. This technical guide provides a comprehensive analysis of the critical role of the benzyl group within this molecule, offering insights into its function, application, and the experimental considerations for its use.

Introduction: A Molecule of Dual Character

This compound, with the chemical structure 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine, is a heterobifunctional linker that marries the distinct properties of a benzyl group and a short polyethylene glycol (PEG) chain terminating in a primary amine.[1][] This strategic combination imparts a dual character to the molecule: the benzyl group provides a hydrophobic and protective element, while the PEG3-amine portion offers hydrophilicity, a flexible spacer, and a reactive handle for conjugation.[3] This unique balance makes it an ideal component in the construction of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₁NO₃ | [1] |

| Molecular Weight | 239.32 g/mol | |

| Appearance | To be determined (often a colorless to pale yellow oil or liquid) | |

| Purity | >98% (typical) | |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry, dark. Long term (months to years): -20 °C. |

The Benzyl Group: More Than Just a Hydrophobic Spacer

The benzyl group (Bn), a phenylmethyl moiety, serves several critical functions in this compound, extending beyond simply adding a hydrophobic character.

A Robust and Reversible Amino-Protecting Group

The primary and most strategic role of the benzyl group in this context is as a protecting group for the terminal amine. In multi-step organic syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent unwanted side reactions. The benzyl group is a well-established and reliable choice for protecting amines due to its stability across a wide range of reaction conditions.

-

Stability: Benzylamines are stable to many reagents, including basic and nucleophilic conditions, allowing for chemical modifications at other parts of a molecule without affecting the protected amine.

-

Orthogonality: The benzyl protecting group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), which are labile to acid and base, respectively. This orthogonality is crucial for sequential and controlled synthetic strategies.

The removal of the benzyl group, or deprotection, is typically achieved under mild reductive conditions, most commonly through catalytic hydrogenolysis. This process is highly efficient and selective, yielding the free amine and toluene as a byproduct.

Modulator of Physicochemical Properties

The inherent hydrophobicity of the benzyl group plays a significant role in the overall properties of this compound and the resulting conjugates.

-

Solubility: While the PEG3 chain imparts water solubility, the benzyl group enhances solubility in organic solvents. This amphiphilic nature is advantageous for purification and reaction setup in a variety of solvent systems. PEGs are generally soluble in water and polar organic solvents like DMF and DMSO, and less soluble in alcohols and toluene. The addition of the benzyl group can improve solubility in less polar organic solvents.

-

Cell Permeability: In the context of drug delivery and PROTACs, the lipophilicity of the benzyl group can contribute to improved cell membrane permeability, a critical factor for targeting intracellular proteins.

Experimental Protocols

This section provides detailed methodologies for the key transformations involving the benzyl group in this compound: its introduction (N-benzylation) and its removal (N-debenzylation).

Synthesis of this compound (N-Benzylation)

The synthesis of this compound can be achieved through the N-benzylation of a suitable PEG3-amine precursor. A common method is reductive amination.

Experimental Protocol: Reductive Amination for N-Benzylation

-

Materials:

-

2-(2-(2-aminoethoxy)ethoxy)ethanol

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 equivalent) in methanol.

-

Add benzaldehyde (1.05 equivalents) to the solution at room temperature under an inert atmosphere (e.g., argon).

-

Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Deprotection of this compound (N-Debenzylation)

The removal of the benzyl group to liberate the primary amine is a key step in utilizing this linker. Catalytic transfer hydrogenolysis is a common and effective method that avoids the need for a hydrogen gas cylinder.

Experimental Protocol: Catalytic Transfer Hydrogenolysis

-

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (NH₄HCO₂)

-

Methanol (MeOH), anhydrous

-

Celite®

-

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous methanol, add 10% Pd/C (typically 10-20 mol% by weight relative to the substrate).

-

Under an inert atmosphere (e.g., nitrogen), add ammonium formate (5-10 equivalents) in one portion.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the debenzylated product, PEG3-amine.

-

-

Expected Outcome: This procedure typically results in high yields of the free amine, which can then be used in subsequent conjugation reactions.

Application in PROTAC Synthesis: A Logical Workflow

The primary application of this compound is as a linker in the synthesis of PROTACs. The benzyl-protected amine allows for the sequential attachment of the two ligands that bind to the target protein and an E3 ubiquitin ligase.

Below is a conceptual workflow illustrating the use of this compound in PROTAC synthesis.

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC Mechanism of Action

Once synthesized, the PROTAC molecule facilitates the degradation of a target protein through the ubiquitin-proteasome system. The this compound, now integrated as the linker, plays a crucial role in positioning the target protein and the E3 ligase in proximity to enable this process.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The benzyl group in this compound is a strategically important component that offers more than just a simple structural element. Its primary role as a robust and removable protecting group for the terminal amine is fundamental to the utility of this linker in the multi-step synthesis of complex molecules like PROTACs. Furthermore, its contribution to the molecule's hydrophobicity influences solubility and potential cell permeability. A thorough understanding of the chemical properties and experimental protocols associated with the benzyl group is essential for researchers and scientists to effectively harness the potential of this compound in the design and development of next-generation therapeutics.

References

The PEG3 Linker in Drug Discovery: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of the efficacy and safety of targeted therapeutics. Among the diverse array of available linkers, the discrete polyethylene glycol (PEG) linker, particularly the three-unit PEG3 spacer, has emerged as a cornerstone technology. This technical guide provides an in-depth exploration of the role of the PEG3 linker in drug discovery, with a focus on its application in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The PEG3 spacer, comprising three ethylene glycol units, offers a unique balance of hydrophilicity, flexibility, and a defined length, making it a versatile tool for optimizing the physicochemical and pharmacological properties of bioconjugates.[1][2] This guide will delve into the quantitative impact of PEG3 on bioconjugate properties, provide detailed experimental protocols for its use, and visualize its role in key biological and synthetic processes.

Core Concepts: The Advantages of the PEG3 Spacer

The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain.

-

Improved Hydrophilicity and Reduced Aggregation : A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[2][3] Many potent cytotoxic drugs used in ADCs and small molecule inhibitors used in PROTACs are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[1] The PEG linker can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) in ADCs without compromising the conjugate's properties.

-

Enhanced Pharmacokinetics : PEGylation, the attachment of PEG chains, can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic in the target tissue.

-

Reduced Immunogenicity : The PEG chain can create a protective shield around the payload and parts of the targeting moiety, potentially reducing the immunogenicity of the bioconjugate.

-

Precise Spatial Control : The defined length of the PEG3 linker provides precise spatial control between the targeting moiety and the payload. In PROTACs, the linker length is crucial for the effective formation of a stable ternary complex between the target protein and the E3 ligase.

Data Presentation: The Quantitative Impact of PEG Linkers

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Properties

| Feature | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG8, PEG12, PEG24) | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | Lower (e.g., 2.5) | Higher (e.g., 5.0) | Variable, may decrease with very long linkers (e.g., 3.0 for PEG24) | |

| In Vitro Cytotoxicity (IC50) | Potent | May have slightly reduced potency | Can show a significant reduction in potency (e.g., 4.5-fold to 22-fold reduction with 4kDa and 10kDa PEG) | |

| Plasma Clearance | High | Moderate | Low | |

| Plasma Half-life | Shorter | Longer | Significantly longer (e.g., 2.5-fold to 11.2-fold increase with 4kDa and 10kDa PEG) | |

| In Vivo Tumor Growth Inhibition | Moderate | Improved | Often significantly improved due to better pharmacokinetics |

Table 2: Impact of PEG Linker Length on PROTAC Properties

| Feature | Short PEG Linker | Optimal PEG Linker (e.g., PEG3) | Long PEG Linker | Reference(s) |

| Ternary Complex Stability | May be unstable due to steric hindrance | Can facilitate stable ternary complex formation | May be unstable due to increased flexibility | |

| Degradation Potency (DC50) | Less potent | Highly potent (e.g., 1.2 nM) | Less potent | |

| Maximum Degradation (Dmax) | Lower | High (e.g., >90%) | May be lower | |

| Cellular Permeability | Generally good | Can be optimized | May be reduced with increasing molecular weight |

Mandatory Visualizations

The following diagrams illustrate key processes and workflows involving PEG3 linkers in drug discovery.

Caption: General structure of a PEG3-containing Antibody-Drug Conjugate (ADC).

Caption: General structure of a PEG3-containing PROTAC molecule.

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

References

Benzyl-PEG3-Amine in PROTAC Design: A Technical Guide for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Significance of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein.[3]

While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] The linker plays a crucial role in orienting the POI and E3 ligase for efficient ubiquitination.

Benzyl-PEG3-Amine: A Versatile Linker for PROTAC Synthesis

This compound is a commercially available, PEG-based linker that has gained attention in the synthesis of PROTACs. Its structure combines a benzyl group with a three-unit polyethylene glycol (PEG) chain terminating in a primary amine.

Chemical Structure of this compound:

-

IUPAC Name: 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-amine

-

CAS Number: 86770-75-4

-

Molecular Formula: C13H21NO3

-

Molecular Weight: 239.32 g/mol

The key features of this compound as a PROTAC linker include:

-

PEG Chain: The PEG component enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[5]

-

Defined Length: The three PEG units provide a specific and flexible length to span the distance between the target protein and the E3 ligase.

-

Terminal Amine: The primary amine group serves as a versatile chemical handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through amide bond formation.

-

Benzyl Group: The benzyl group can introduce a degree of rigidity and can be involved in beneficial interactions within the ternary complex, as will be discussed in the case study below.

Case Study: ACBI1, a PROTAC with a Benzyl-Containing Linker Mimicking a PEG Conformation

While a specific PROTAC utilizing the exact this compound linker is not extensively documented in peer-reviewed literature, a highly relevant and well-characterized example is the PROTAC degrader ACBI1 . ACBI1 was developed to target the BAF ATPase subunits SMARCA2 and SMARCA4 and incorporates a para-disubstituted aryl unit (a benzyl-like fragment) in its linker. This element was strategically designed to provide conformational restriction and to mimic the conformation of a PEG linker. Furthermore, this benzyl-like moiety engages in a specific pi-stacking interaction with a tyrosine residue (Y98) in the von Hippel-Lindau (VHL) E3 ligase, contributing to the stability of the ternary complex.

ACBI1 is a potent and cooperative degrader of SMARCA2, SMARCA4, and another related protein, PBRM1.

Quantitative Data for ACBI1

The degradation efficiency of ACBI1 was evaluated in the human acute myeloid leukemia cell line MV-4-11. The key parameters determined were the DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of target protein degradation achieved).

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SMARCA2 | MV-4-11 | 6 | >95 | |

| SMARCA4 | MV-4-11 | 11 | >95 | |

| PBRM1 | MV-4-11 | 32 | >95 |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding PROTAC development.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. The following are generalized protocols based on the methodologies used for characterizing degraders like ACBI1.

Protocol 1: PROTAC Synthesis (Conceptual)

This protocol outlines a conceptual synthetic route for a PROTAC using this compound. This would typically involve a multi-step synthesis, but for illustrative purposes, the final coupling steps are described.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand (e.g., a VHL ligand with a carboxylic acid handle)

-

Reagents and Materials:

-

VHL ligand with a terminal carboxylic acid (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the VHL ligand and this compound in anhydrous DMF.

-

Add HATU and DIPEA to the reaction mixture.

-

Stir the reaction at room temperature under a nitrogen atmosphere for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the VHL-linker conjugate.

-

Step 2: Deprotection and Coupling to a POI Ligand

-

Reagents and Materials:

-

VHL-linker conjugate from Step 1

-

Appropriate deprotection reagents (e.g., H2, Pd/C for benzyl group removal to reveal an alcohol, which can then be activated)

-

POI ligand with a suitable reactive handle (e.g., a primary amine)

-

Coupling reagents as needed

-

-

Procedure:

-

Selectively deprotect the desired terminus of the VHL-linker conjugate.

-

Couple the deprotected VHL-linker conjugate to the POI ligand using appropriate coupling chemistry (e.g., amide bond formation, click chemistry).

-

Purify the final PROTAC molecule using preparative HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., MV-4-11) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

-

Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 18 hours for ACBI1). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SMARCA2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

-

Protocol 3: Cell Viability Assay

This protocol is for determining the effect of PROTACs on cell proliferation.

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

-

-

Viability Reagent Addition:

-

Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's instructions.

-

-

Signal Measurement:

-

Incubate the plate as required by the assay.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the background signal from all readings.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

-

Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Conclusion

This compound is a valuable building block in the PROTAC designer's toolkit, offering a balance of hydrophilicity, flexibility, and synthetic accessibility. While direct, extensive literature on its specific use is emerging, the principles of its application can be understood through the study of structurally related and well-characterized PROTACs like ACBI1. The case study of ACBI1 highlights the importance of rational linker design, where even a benzyl group can be strategically employed to mimic the favorable properties of a PEG linker while also contributing to beneficial protein-protein interactions within the ternary complex. By following systematic experimental workflows and robust protocols, researchers new to the field can effectively design and evaluate novel PROTACs for targeted protein degradation.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACBI1 | SMARCA2/SMARCA4 PROTAC | Probechem Biochemicals [probechem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PEGylated Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, precision and efficacy are paramount. Bioconjugation, the science of linking biomolecules to other molecules, has emerged as a powerful strategy to enhance the therapeutic properties of drugs. At the heart of this technology lies the linker, a critical component that bridges the biomolecule to its partner. Among the various types of linkers, those incorporating polyethylene glycol (PEG) have become indispensable tools, particularly in the development of Antibody-Drug Conjugates (ADCs).

PEGylation, the process of attaching PEG chains, confers a multitude of advantages to bioconjugates.[1][2] These include increased solubility and stability, reduced immunogenicity, and an extended circulatory half-life.[3][4] The hydrophilic and flexible nature of the PEG chain can effectively shield the conjugated molecule from enzymatic degradation and recognition by the immune system, thereby improving its pharmacokinetic and pharmacodynamic profile.[5] This guide provides a comprehensive technical overview of PEGylated linkers, their diverse chemistries, and their profound impact on the performance of bioconjugates. We will delve into the quantitative effects of linker properties, provide detailed experimental protocols for key conjugation techniques, and visualize complex biological and experimental workflows.

Core Concepts of PEGylated Linkers

PEGylated linkers are broadly categorized based on the reactivity of their terminal functional groups and their overall architecture.

Types of PEGylated Linkers Based on Functionality:

-

Homobifunctional Linkers: These linkers possess two identical reactive groups, making them suitable for crosslinking identical molecules or for applications where the same reactive site is targeted on different molecules. Common reactive groups include NHS esters for targeting primary amines and maleimides for targeting thiols.

-

Heterobifunctional Linkers: Featuring two different reactive groups, these linkers are essential for the precise, stepwise conjugation of two distinct molecules. This controlled approach is fundamental in constructing complex bioconjugates like ADCs, where an antibody is linked to a cytotoxic payload. A common combination is an NHS ester to react with lysine residues on an antibody and a maleimide group to react with a thiol-containing drug.

Types of PEGylated Linkers Based on Architecture and Properties:

-

Linear PEG Linkers: These are the most common type, consisting of a straight chain of ethylene glycol units. Their length can be precisely controlled to modulate the properties of the final conjugate.

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture can offer enhanced shielding and allow for the attachment of multiple molecules.

-

Cleavable Linkers: Designed to be stable in circulation but to break under specific physiological conditions, such as the acidic environment of a tumor or the presence of specific enzymes within a cell. This allows for the controlled release of the payload at the target site, minimizing off-target toxicity.

-

Non-Cleavable Linkers: These linkers provide a stable, permanent connection between the biomolecule and the payload. The release of the drug from such a conjugate typically relies on the complete degradation of the antibody backbone within the lysosome of the target cell.

Quantitative Impact of PEGylated Linkers on Bioconjugate Performance

The properties of the PEGylated linker, particularly its length, have a quantifiable impact on the performance of the resulting bioconjugate. The following tables summarize key quantitative data from various studies, offering a comparative view of how different PEG linker attributes influence critical parameters of ADCs.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates

| Linker Type | Clearance Rate (mL/day/kg) | Plasma Half-life (t½) | Key Observations | Reference(s) |

| No PEG | ~15 | Short | Rapid clearance, indicating less time in circulation to reach the target. | |

| PEG2 | ~10 | Increased | A small PEG chain begins to improve the pharmacokinetic profile. | |

| PEG4 | ~7 | Moderately Increased | Further improvement in circulation time. | |

| PEG8 | ~5 | Significantly Increased | Often identified as a minimum length to achieve optimal slower clearance. | |

| PEG12 | ~5 | Significantly Increased | Little to no additional benefit in clearance rate observed beyond PEG8. | |

| PEG24 | ~5 | Significantly Increased | Longer chains do not necessarily provide further significant advantages in clearance. | |

| 4 kDa PEG | N/A | 49.2 min (2.5-fold increase) | Significant extension of half-life compared to a non-PEGylated conjugate. | |

| 10 kDa PEG | N/A | 219.0 min (11.2-fold increase) | A longer PEG chain leads to a more pronounced increase in circulation time. |

Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity (IC50) of ADCs

| Cell Line | Linker Type | IC50 Value (nM) | Key Observations | Reference(s) |

| HER2-positive | No PEG | Lower IC50 (Higher Potency) | Direct conjugation can lead to high potency in vitro. | |

| HER2-positive | 4 kDa PEG | 6.5-fold increase (Lower Potency) | The presence of a PEG linker can sometimes reduce in vitro cytotoxicity. | |

| HER2-positive | 10 kDa PEG | 22.5-fold increase (Lower Potency) | Longer PEG chains may further decrease in vitro potency, possibly due to steric hindrance. | |

| CD30+ Lymphoma | Various PEG lengths | Comparable EC50 values | In some systems, PEG inclusion had no significant effect on in vitro potency. |

Table 3: Impact of PEG Linker Length on In Vivo Efficacy of ADCs (Tumor Growth Inhibition)

| Tumor Model | Linker Type | Tumor Growth Inhibition (TGI) | Key Observations | Reference(s) |

| NCI-N87 | No PEG | Less effective | Shorter circulation time may limit drug accumulation at the tumor site. | |

| NCI-N87 | 4 kDa PEG | Moderately effective | Improved pharmacokinetics can lead to better in vivo efficacy. | |

| NCI-N87 | 10 kDa PEG | Most effective | The significant increase in half-life resulted in the strongest tumor growth inhibition. | |

| BxPC3 xenograft | PEG6 (stable site) | High | Stable conjugation at an optimal site leads to good in vivo efficacy. | |

| BxPC3 xenograft | PEG6 (unstable site) | Reduced | Linker stability is crucial for maintaining in vivo potency. |

Experimental Protocols

Detailed and reproducible methodologies are critical for the successful synthesis and evaluation of bioconjugates. The following are representative protocols for common bioconjugation techniques using PEGylated linkers.

Protocol 1: Two-Step Antibody Conjugation using a Heterobifunctional NHS-PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-containing payload to the lysine residues of an antibody.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-PEGn-Maleimide crosslinker

-